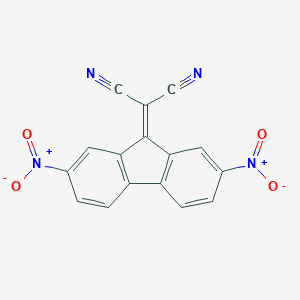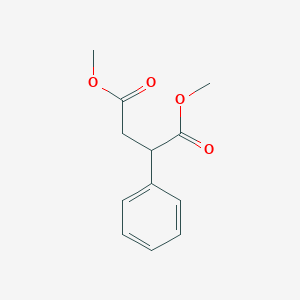
Tricloro(ciclooctil)silano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(cyclooctyl)silane is an organosilicon compound with the chemical formula C8H17Cl3Si. It is a derivative of silane, where three chlorine atoms are bonded to a silicon atom, which is further bonded to a cyclooctyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
Trichloro(cyclooctyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane-based monolayers for surface modification.
Biology: The compound is used in the development of biocompatible materials and coatings for medical devices.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Trichloro(cyclooctyl)silane is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
Target of Action
Trichloro(cyclooctyl)silane (TCS) is a linear alkylsilane . It is primarily used as a modifying agent that creates a low-cost hydrophobic surface with high thermo-mechanical stability . The primary targets of TCS are the hydroxyl groups present on various surfaces .
Mode of Action
TCS contains hydrolysable groups that form a covalent bond with the hydroxyl groups present on the surface . This interaction modifies the surface, making it hydrophobic and thermally stable .
Biochemical Pathways
It is known that tcs plays a significant role in the synthesis of polycrystalline silicon . It is involved in various trichlorosilane synthesis processes such as direct chlorination, conversion, hydrochlorination of silicon, and redistribution of anti-disproportioning reaction .
Result of Action
The primary result of TCS’s action is the creation of a hydrophobic and thermally stable surface . This modification can be beneficial in various applications, including the production of polycrystalline silicon and the fabrication of organic field effect transistors .
Action Environment
The action of TCS can be influenced by environmental factors. For instance, TCS is sensitive to moisture , and its reactivity can be affected by the presence of water or humidity in the environment. Moreover, TCS should be stored and handled away from fire sources and high-temperature environments to prevent fire or explosion . It should also avoid contact with oxidizing agents and strong bases to prevent hazardous reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloro(cyclooctyl)silane can be synthesized through the reaction of cyclooctylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction is as follows: [ \text{C8H15MgBr} + \text{SiCl4} \rightarrow \text{C8H17Cl3Si} + \text{MgBrCl} ]
Industrial Production Methods: Industrial production of trichloro(cyclooctyl)silane involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to distillation to purify the desired product. The process ensures high yield and purity of trichloro(cyclooctyl)silane.
Types of Reactions:
Substitution Reactions: Trichloro(cyclooctyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Hydrosilylation Reactions: This compound can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst, leading to the formation of organosilicon compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used. The reactions are conducted under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Substitution Reactions: The major products are organosilicon compounds where the chlorine atoms are replaced by the nucleophiles.
Hydrosilylation Reactions: The major products are organosilicon compounds with Si-C bonds formed through the addition of silane to alkenes or alkynes.
Comparación Con Compuestos Similares
Trichlorosilane (HSiCl3): A simpler compound with three chlorine atoms bonded to silicon and one hydrogen atom. It is widely used in the semiconductor industry.
Octadecyltrichlorosilane (C18H37Cl3Si): Similar in structure but with a longer alkyl chain. It is used in the formation of self-assembled monolayers for surface modification.
Perfluorooctyltrichlorosilane (C8F17Cl3Si): Contains perfluorinated alkyl groups, making it highly hydrophobic and useful in creating water-repellent surfaces.
Uniqueness of Trichloro(cyclooctyl)silane: Trichloro(cyclooctyl)silane is unique due to its cyclooctyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where bulkier substituents are required to achieve desired chemical or physical properties.
Propiedades
IUPAC Name |
trichloro(cyclooctyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHDYIKCZDBWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629398 |
Source


|
| Record name | Trichloro(cyclooctyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18290-59-0 |
Source


|
| Record name | Trichloro(cyclooctyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

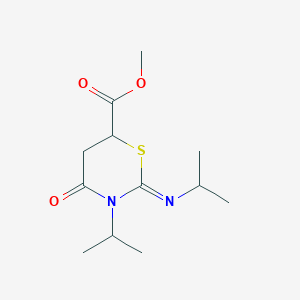

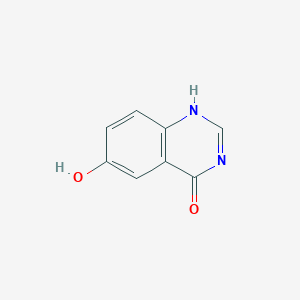
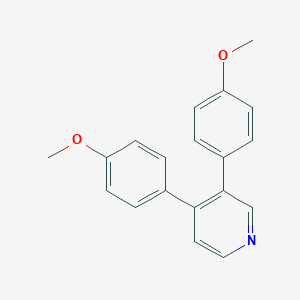
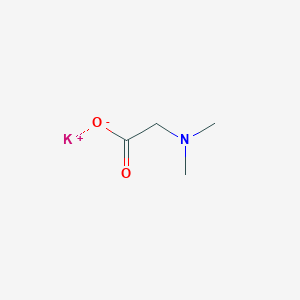
![2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid](/img/structure/B96362.png)




